4-Aminophenyl b-D-mannopyranoside HCl
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Overview
Description
4-Aminophenyl b-D-mannopyranoside HCl is a chemical compound with the molecular formula C12H17NO6·HCl and a molecular weight of 307.73 g/mol . This compound is a derivative of mannose, a simple sugar, and is often used in biochemical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminophenyl b-D-mannopyranoside HCl typically involves the reaction of mannose derivatives with 4-aminophenol. One common method includes the use of acetyl-protected mannose, which is then deprotected to yield the desired compound . The reaction conditions often involve the use of solvents like methanol and catalysts such as sodium methoxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the compound’s purity and stability. The compound is typically stored at low temperatures to maintain its integrity .
Chemical Reactions Analysis
Types of Reactions
4-Aminophenyl b-D-mannopyranoside HCl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the amino group to a hydroxylamine.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized mannopyranosides .
Scientific Research Applications
4-Aminophenyl b-D-mannopyranoside HCl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-Aminophenyl b-D-mannopyranoside HCl involves its interaction with specific carbohydrate-binding proteins. These interactions can influence various cellular processes, including signal transduction and cell adhesion . The compound’s ability to modify the surface of liposomes enhances its uptake kinetics, making it useful in drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenyl α-D-mannopyranoside: Similar in structure but differs in the anomeric configuration of the mannose moiety.
Branched α-D-mannopyranosides: These compounds have additional substituents on the mannose ring, which can enhance their binding affinity to specific proteins.
Uniqueness
4-Aminophenyl b-D-mannopyranoside HCl is unique due to its specific b-D-mannopyranoside configuration, which influences its binding properties and biological activity. This makes it particularly useful in studies involving carbohydrate-protein interactions and in the development of therapeutic agents targeting these interactions .
Properties
IUPAC Name |
(2S,3S,4S,5S,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6.ClH/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12;/h1-4,8-12,14-17H,5,13H2;1H/t8-,9-,10+,11+,12-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHHYVPLSLTGMP-BTIVEGDLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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